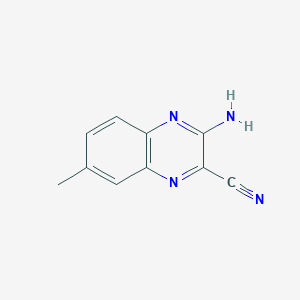
3-Amino-7-methylquinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-methylquinoxaline-2-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the third position, a methyl group at the seventh position, and a carbonitrile group at the second position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methylquinoxaline-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-chloro-3-nitrobenzonitrile and methylamine can yield the desired compound through a series of steps including reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methylquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-Amino-7-methylquinoxaline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-7-methylquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the amino and methyl groups.
Quinoxaline-2-carbonitrile: Similar but lacks the amino and methyl groups.
3-Aminoquinoxaline: Lacks the methyl and carbonitrile groups.
Uniqueness
3-Amino-7-methylquinoxaline-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the amino, methyl, and carbonitrile groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
444807-95-8 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-amino-7-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H8N4/c1-6-2-3-7-8(4-6)13-9(5-11)10(12)14-7/h2-4H,1H3,(H2,12,14) |
InChI Key |
YZSDBHALUVSODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















